molecular formula C16H11BrF2N2O3S B249357 N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B249357
M. Wt: 429.2 g/mol
InChI Key: BVVFWWXTESFZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the inhibition of the enzyme topoisomerase II. This enzyme is involved in DNA replication and is a target for many anti-cancer drugs. By inhibiting this enzyme, this compound can prevent the replication of cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide have been studied extensively. In vitro studies have shown that this compound can inhibit the growth of cancer cells in a dose-dependent manner. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments include its high thermal stability and its potential as an anti-cancer agent. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One potential direction is the development of new materials using this compound as a building block. Another potential direction is the further study of its anti-cancer properties, including its potential use in combination with other anti-cancer drugs.
In conclusion, N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.

Synthesis Methods

The synthesis of N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction between 2-bromo-4,6-difluoroaniline and 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with ammonium thiocyanate to yield the final product.

Scientific Research Applications

N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
In addition, this compound has also been studied for its potential use in the field of materials science. It has been shown to have excellent thermal stability and can be used as a building block for the synthesis of new materials with unique properties.

properties

Product Name

N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Molecular Formula

C16H11BrF2N2O3S

Molecular Weight

429.2 g/mol

IUPAC Name

N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C16H11BrF2N2O3S/c17-10-6-9(18)7-11(19)14(10)20-16(25)21-15(22)8-1-2-12-13(5-8)24-4-3-23-12/h1-2,5-7H,3-4H2,(H2,20,21,22,25)

InChI Key

BVVFWWXTESFZSD-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=C(C=C(C=C3Br)F)F

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=C(C=C(C=C3Br)F)F

Origin of Product

United States

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